![molecular formula C18F34O6 B14281279 [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate CAS No. 149264-55-1](/img/structure/B14281279.png)
[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate is a highly fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate typically involves multiple steps, including the introduction of fluorine atoms and the formation of peroxoate groups. Common reagents used in these reactions include fluorinating agents such as sulfur tetrafluoride (SF4) and peroxides for the formation of peroxoate groups. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors and automated systems can improve the efficiency and safety of the production process.
化学反应分析
Types of Reactions
[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxoate groups can participate in oxidation reactions, forming oxides and other oxygen-containing products.
Reduction: Reduction reactions can break down the peroxoate groups, leading to the formation of alcohols or other reduced products.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated oxides, while reduction reactions may yield fluorinated alcohols.
科学研究应用
Chemistry
In chemistry, [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate is used as a reagent in various synthetic reactions, particularly those involving fluorination.
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and other biomolecules.
Medicine
In medicine, fluorinated compounds are often investigated for their potential use in drug development, particularly for their ability to enhance the stability and bioavailability of pharmaceuticals.
Industry
In industry, this compound may be used in the production of fluorinated polymers and other materials with unique properties.
作用机制
The mechanism of action of [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The peroxoate groups can also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propane
- [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneoxide
Uniqueness
The unique combination of fluorine atoms and peroxoate groups in [2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate imparts distinct chemical and physical properties that differentiate it from other similar compounds
属性
CAS 编号 |
149264-55-1 |
|---|---|
分子式 |
C18F34O6 |
分子量 |
958.1 g/mol |
IUPAC 名称 |
[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate |
InChI |
InChI=1S/C18F34O6/c19-3(13(37,38)39,57-17(49,50)11(33,34)7(25,26)5(21,22)9(29,30)15(43,44)45)1(53)55-56-2(54)4(20,14(40,41)42)58-18(51,52)12(35,36)8(27,28)6(23,24)10(31,32)16(46,47)48 |
InChI 键 |
QNPZEBFFGMFKTR-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)OOC(=O)C(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



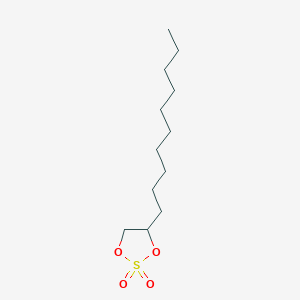
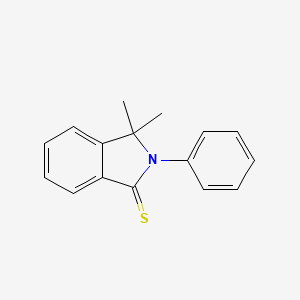
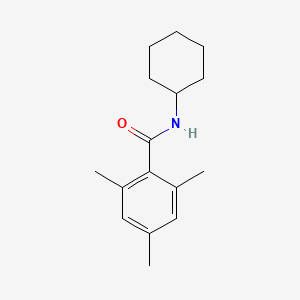
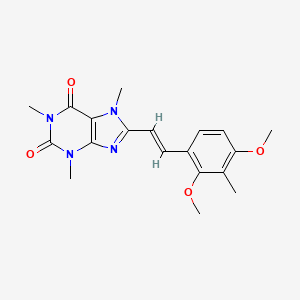
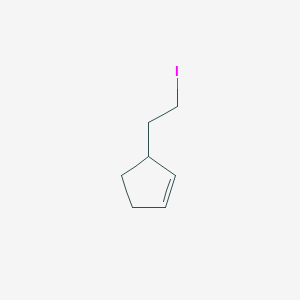
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
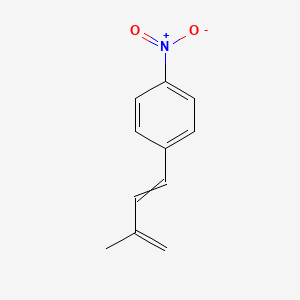
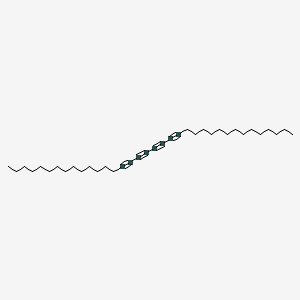

![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)

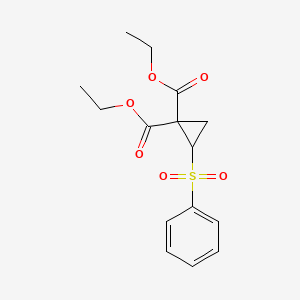
![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
